2-(3-fluoro-5-methylpyridine-2-carbonyl)-2,3-dihydro-1H-isoindole
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, boric acid ester intermediates with benzene rings have been obtained by a three-step substitution reaction . The structures of the compounds were confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry .Molecular Structure Analysis
The molecular structures of similar compounds have been calculated using density functional theory (DFT), which were compared with the X-ray diffraction value . The results of the conformational analysis indicate that the molecular structures optimized by DFT are consistent with the crystal structures determined by single crystal X-ray diffraction .Chemical Reactions Analysis
Indole derivatives, which are similar to the compound , have been found to possess various biological activities . These activities have created interest among researchers to synthesize a variety of indole derivatives .Mechanism of Action
Future Directions
The future directions for research on “1,3-Dihydroisoindol-2-yl-(3-fluoro-5-methylpyridin-2-yl)methanone” and similar compounds could involve exploring their diverse biological activities and potential therapeutic applications . For instance, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These findings suggest that there is immeasurable potential to be explored for newer therapeutic possibilities .
Properties
IUPAC Name |
1,3-dihydroisoindol-2-yl-(3-fluoro-5-methylpyridin-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O/c1-10-6-13(16)14(17-7-10)15(19)18-8-11-4-2-3-5-12(11)9-18/h2-7H,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFHSFKIQPCSNO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C(=O)N2CC3=CC=CC=C3C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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